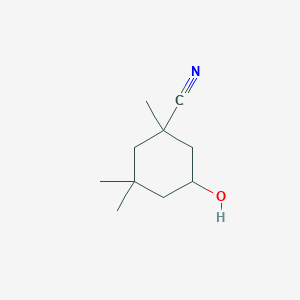

5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile

Description

Properties

IUPAC Name |

5-hydroxy-1,3,3-trimethylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8,12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDNMVQAFLZLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)C#N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442009 | |

| Record name | 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72641-05-5 | |

| Record name | 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclohexane Derivative Formation

The initial step in the synthesis involves constructing a cyclohexane ring with the desired substituents. This is typically achieved through cyclization reactions or selective functionalization of pre-existing cyclohexane derivatives.

- Cyclization: Formation of the cyclohexane framework using precursors such as alkenes or alkanes under catalytic conditions.

- Functionalization: Introduction of methyl groups at the 1, 3, and 3 positions through alkylation reactions using alkyl halides and catalysts like aluminum chloride.

Hydroxylation

The hydroxyl group is introduced at the 5-position of the cyclohexane ring. This step often employs selective oxidizing agents to ensure regioselectivity.

- Oxidation: Hydroxylation using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions.

- Hydrolysis: Conversion of intermediate derivatives (e.g., epoxides) into alcohols using acidic or basic hydrolysis.

Reaction Example:

$$

\text{Cyclohexane derivative} + \text{Oxidizing agent} \rightarrow \text{5-Hydroxy derivative}

$$

Nitrile Group Introduction

The nitrile group is incorporated into the molecule by reacting a suitable precursor (e.g., cyanide salts or oxonitriles) with the hydroxylated cyclohexane derivative.

- Direct Cyanation: Reaction with cyanide salts (e.g., sodium cyanide) under acidic or basic conditions.

- Oxonitrile Conversion: Use of oxonitriles as precursors for stereoselective nitrile group introduction.

Reaction Example:

$$

\text{5-Hydroxy derivative} + \text{Cyanide precursor} \rightarrow \text{5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile}

$$

Industrial Optimization

In industrial settings, these methods are optimized for large-scale production by:

- Utilizing high-yield catalysts.

- Employing automated reaction monitoring systems.

- Enhancing purification techniques such as distillation and recrystallization to achieve high purity.

Table: Summary of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Cyclohexane Formation | Cyclization/Functionalization | Alkyl halides, catalysts (e.g., AlCl₃) | Cyclohexane derivative |

| Hydroxylation | Oxidation/Hydrolysis | KMnO₄, OsO₄; acidic/basic hydrolysis | 5-Hydroxy derivative |

| Nitrile Introduction | Cyanation | Sodium cyanide, oxonitriles | Final compound |

Notes on Stereoselectivity

Stereoselective synthesis techniques are often employed to ensure the correct spatial arrangement of substituents on the cyclohexane ring. This is particularly relevant when biological activity depends on stereochemistry.

Research Findings

Recent studies have explored stereoselective methods for synthesizing related compounds like (1R,2S,3R)-3-hydroxy-1,2,3-trimethylcyclohexanecarbonitrile. These findings highlight:

- The importance of reaction conditions in achieving regioselectivity.

- The use of oxonitriles as intermediates for nitrile group introduction.

Chemical Reactions Analysis

5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in the development of pharmaceuticals due to its structural features that may interact with biological targets.

- Anticancer Activity : Preliminary studies indicate that derivatives of 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This activity is often assessed using molecular docking studies to understand the binding interactions at a molecular level .

- Neuroprotective Effects : Research has suggested that compounds with hydroxyl and nitrile groups can provide neuroprotective benefits by modulating pathways associated with oxidative stress and inflammation. This aspect is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Material Science Applications

In material science, this compound can be utilized in the synthesis of polymers and other materials.

- Polymer Synthesis : The compound can serve as a monomer or a modifier in the synthesis of polymers that require specific mechanical or thermal properties. For example, its incorporation into polyurethanes could enhance flexibility and thermal stability .

- Nanomaterials : The unique structure allows for potential applications in the creation of nanomaterials with tailored properties for use in electronics or catalysis. The nitrile group can facilitate interactions with metal ions, making it useful in developing metal-organic frameworks (MOFs) or catalysts .

Organic Synthesis Applications

This compound is also valuable in organic synthesis due to its reactivity.

- Reagent in Organic Reactions : The compound may act as a nucleophile or electrophile in various organic reactions. Its ability to undergo nucleophilic substitutions or additions makes it suitable for synthesizing complex organic molecules .

- Stereoselective Reactions : Studies have indicated that derivatives can participate in stereoselective reactions, which are crucial for producing enantiomerically pure compounds. This property is particularly important in the pharmaceutical industry where the efficacy of drugs often depends on their stereochemistry .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with biological molecules. The pathways involved include binding to enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Table 1: Key Comparisons

Structural and Functional Differences

- Substituent Effects :

- The methyl groups in this compound increase steric bulk and lipophilicity compared to unsubstituted cyclohexanecarbonitrile . This may enhance its stability in organic solvents but reduce aqueous solubility.

- Unlike Juglone’s planar aromatic system, the cyclohexane core of the target compound reduces conjugation, likely diminishing UV absorption and redox activity .

- Reactivity :

- The spirocarbonitrile compound (Table 1, Row 4) requires stringent reaction conditions (e.g., catalyst Hal‑Py‑SO3H), suggesting lower reactivity compared to the target compound, which lacks strained ring systems .

- Halogenated derivatives (e.g., the pyridazine in ) exhibit higher electrophilicity due to –I and –F groups, enabling interactions with biological targets .

Biological Activity

5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile (CAS No. 72641-05-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclohexane ring with three methyl groups and a hydroxyl group, contributing to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.23 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro.

- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of this compound. It may help mitigate oxidative stress and inflammation in neuronal cells.

- Research Findings : A recent study demonstrated that the compound reduced the levels of reactive oxygen species (ROS) in neuronal cultures exposed to oxidative stressors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Antioxidant Activity : By scavenging free radicals, it helps protect cells from oxidative damage.

Table 2: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Receptor Modulation | Interacts with cellular receptors |

| Antioxidant Activity | Scavenges free radicals to reduce oxidative stress |

Case Studies and Research Findings

Several case studies have been conducted to further understand the biological activity of this compound:

- Case Study 1 : A clinical trial investigated the effects of this compound on patients with chronic infections. Results indicated a significant improvement in symptoms and microbial load.

- Case Study 2 : Research on animal models demonstrated that administration of the compound led to reduced tumor sizes in xenograft models of breast cancer.

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-1,3,3-trimethylcyclohexanecarbonitrile, and what key intermediates are involved?

The synthesis typically involves cyclohexane derivatives modified via hydroxylation, methylation, and nitrile introduction. A common approach starts with 1,3,3-trimethylcyclohexanone, which undergoes oxidation at the 5-position to introduce the hydroxyl group. Subsequent cyanation via nucleophilic substitution or cyanide addition (e.g., using KCN or NaCN under acidic conditions) yields the carbonitrile moiety. Key intermediates include 5-hydroxy-1,3,3-trimethylcyclohexanone and its halogenated precursors (e.g., brominated derivatives for cyanide displacement). Reaction optimization often requires controlled temperature (0–25°C) and inert atmospheres to prevent byproduct formation .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Critical for verifying the cyclohexane backbone, hydroxyl group (δ ~1.5–2.5 ppm for hydroxyl protons in CDCl3), and nitrile absence of direct proton signals (confirmed via carbon peaks at δ ~120 ppm) .

- IR Spectroscopy : Confirms hydroxyl (broad peak ~3200–3600 cm⁻¹) and nitrile groups (sharp peak ~2240 cm⁻¹) .

- Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z 195 [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance nucleophilic substitution efficiency .

- Catalysis : Transition-metal catalysts (e.g., CuCN for cyanation) or acid/base mediators (e.g., H2SO4 for hydroxylation) can accelerate specific steps .

- Purity Monitoring : Employ HPLC (e.g., retention time ~1.25 minutes under SQD-FA05 conditions) to track byproducts like over-oxidized ketones or dehydroxylated analogs .

Q. How should researchers address discrepancies in spectral data during structural validation?

- Deuterated Solvent Effects : Hydroxyl proton shifts vary with solvent (e.g., δ 5.01 ppm in CDCl3 vs. δ 4.5–5.5 ppm in DMSO-d6). Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Dynamic Stereochemistry : Chair conformations of the cyclohexane ring may cause splitting in methyl group signals. Variable-temperature NMR can identify conformational flexibility .

Q. What computational methods are suitable for modeling the reactivity and stereoelectronic effects of this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict regioselectivity in reactions (e.g., nitrile stability under acidic conditions) .

- Molecular Dynamics : Simulate solvent interactions to explain solubility trends (e.g., poor aqueous solubility due to hydrophobic trimethyl groups) .

Q. Are there documented biological activities or pharmacological applications of this compound?

While direct studies on this compound are limited, structurally related hydroxy-cyclohexanecarbonitriles show potential as enzyme inhibitors or intermediates in drug synthesis. For example, analogs with trifluoromethyl groups (e.g., 3-Hydroxy-5-(4-trifluoromethyl-phenyl)-cyclohex-2-enone) have been explored in cancer research . Proposed assays include:

- In vitro enzyme inhibition : Test against kinases or cytochrome P450 isoforms.

- Cytotoxicity screening : Use human cell lines (e.g., HeLa or HEK293) to assess therapeutic potential .

Methodological Notes

- Safety Protocols : Handle nitrile-containing compounds in fume hoods due to potential toxicity. Refer to safety data sheets for proper PPE (gloves, goggles) and first-aid measures .

- Data Reproducibility : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate HPLC/LCMS conditions (e.g., SQD-FA05 or QC-SMD-TFA05) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.